1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride
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Overview
Description
1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride is a chemical compound that features a benzimidazole core substituted with morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride typically involves the reaction of benzimidazole derivatives with morpholine under specific conditions. One common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. The reaction sequence generally includes coupling, cyclization, and reduction reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine: Shares structural similarities with the presence of morpholine groups.
Spiropyrazoline Benzoates and Chloride: Similar in terms of the presence of morpholine and benzimidazole moieties.
Uniqueness
1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride is unique due to its specific substitution pattern and the combination of benzimidazole and morpholine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
847456-82-0 |
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Molecular Formula |
C19H31ClN4O2 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-[2-[3-(2-morpholin-4-ylethyl)-1,2-dihydrobenzimidazol-1-ium-1-yl]ethyl]morpholine;chloride |
InChI |
InChI=1S/C19H30N4O2.ClH/c1-2-4-19-18(3-1)22(7-5-20-9-13-24-14-10-20)17-23(19)8-6-21-11-15-25-16-12-21;/h1-4H,5-17H2;1H |
InChI Key |
GQLDCDIXSHQWBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC[NH+]2CN(C3=CC=CC=C32)CCN4CCOCC4.[Cl-] |
Origin of Product |
United States |
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